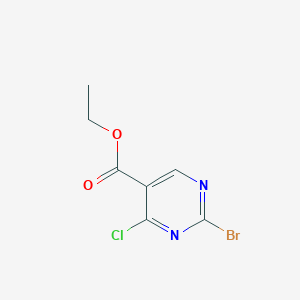

Ethyl 2-bromo-4-chloropyrimidine-5-carboxylate

Description

Ethyl 2-bromo-4-chloropyrimidine-5-carboxylate is a halogenated pyrimidine derivative characterized by a bromine atom at position 2, a chlorine atom at position 4, and an ethyl ester group at position 5 of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to engage in hydrogen bonding and π-stacking interactions . The ethyl ester moiety may enhance solubility in organic solvents compared to free carboxylic acids, influencing its reactivity and crystallinity .

Properties

Molecular Formula |

C7H6BrClN2O2 |

|---|---|

Molecular Weight |

265.49 g/mol |

IUPAC Name |

ethyl 2-bromo-4-chloropyrimidine-5-carboxylate |

InChI |

InChI=1S/C7H6BrClN2O2/c1-2-13-6(12)4-3-10-7(8)11-5(4)9/h3H,2H2,1H3 |

InChI Key |

WLEPXDFXNGKNBG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-bromo-4-chloropyrimidine-5-carboxylate typically involves the bromination and chlorination of pyrimidine derivatives. One common method includes the reaction of 2,4-dichloropyrimidine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetonitrile or dimethylformamide. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-4-chloropyrimidine-5-carboxylate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and various amines are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

Ethyl 2-bromo-4-chloropyrimidine-5-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.

Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 2-bromo-4-chloropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Position and Halogen Effects

Key Compounds for Comparison :

| Compound Name | CAS Number | Substituents (Positions) | Similarity Score |

|---|---|---|---|

| Ethyl 2,4-dichloro-5-pyrimidinecarboxylate | 51940-64-8 | Cl (2), Cl (4), COOEt (5) | 0.83 |

| Methyl 2-chloropyrimidine-5-carboxylate | 287714-35-6 | Cl (2), COOMe (5) | 0.97 |

| Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate | 1097250-94-6 | Br (5), Cl (6), COOEt (4) | N/A |

| 5-Bromo-2-chloropyrimidin-4-amine | N/A | Br (5), Cl (2), NH₂ (4) | N/A |

Analysis :

Halogen Type and Reactivity :

- Bromine at position 2 (target compound) vs. chlorine (Ethyl 2,4-dichloro-5-pyrimidinecarboxylate): Bromine’s larger atomic radius and polarizability enhance leaving-group ability in nucleophilic substitution reactions, making the target compound more reactive than its dichloro analog .

- Positional Isomerism : Ethyl 5-bromo-6-chloropyrimidine-4-carboxylate (Br at 5, Cl at 6) demonstrates how shifting halogens alters electronic distribution. Bromine at position 5 may deactivate the ring differently, affecting electrophilic substitution patterns .

Ester Group Variations :

- Ethyl vs. methyl esters (e.g., Methyl 2-chloropyrimidine-5-carboxylate): Ethyl esters typically increase lipophilicity, enhancing membrane permeability in biological systems. The similarity score (0.97) highlights minimal steric or electronic disruption when switching ester groups .

Functional Group Replacements :

- Amine vs. Ester : 5-Bromo-2-chloropyrimidin-4-amine (NH₂ at 4) forms extensive N–H···N hydrogen bonds in its crystal lattice, leading to a 2D supramolecular network. In contrast, the target compound’s ester group likely participates in weaker dipole-dipole interactions, reducing melting points and altering solubility .

Crystallographic and Hydrogen-Bonding Behavior

- Coplanarity and Planarity : In 5-bromo-2-chloropyrimidin-4-amine, the pyrimidine ring exhibits near-planarity (r.m.s. deviation: 0.087 Å), with Br, Cl, and NH₂ groups coplanar to the ring. This planarity is critical for π-π stacking in crystal packing .

- Hydrogen Bonding : The amine group in 5-bromo-2-chloropyrimidin-4-amine facilitates N–H···N bonds, absent in the target compound. Ethyl esters rely on C=O···H–C or van der Waals interactions, resulting in less rigid crystalline frameworks .

Biological Activity

Ethyl 2-bromo-4-chloropyrimidine-5-carboxylate is a halogenated pyrimidine derivative that has garnered attention in biological and pharmaceutical research due to its potential therapeutic applications. This article focuses on its biological activity, synthesis, mechanisms of action, and relevant case studies.

This compound has the following chemical structure:

- Molecular Formula: C7H6BrClN2O2

- Molecular Weight: 251.49 g/mol

Synthesis

The synthesis of this compound typically involves the bromination and chlorination of pyrimidine derivatives under controlled conditions. Common methods include:

- Bromination: Utilizing bromine in a solvent such as dichloromethane.

- Chlorination: Employing thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.

This compound is believed to interact with various biological targets, including enzymes and receptors. Its halogenated structure may enhance its reactivity and selectivity towards specific biomolecules.

- Enzyme Inhibition: The compound has shown potential in inhibiting certain kinases, which are crucial in various signaling pathways.

- Antimicrobial Activity: Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of bacterial strains.

Case Studies

-

Neuroprotective Effects:

- A study evaluated the neuroprotective effects of this compound on neuronal cultures exposed to oxidative stress. Results demonstrated a significant reduction in cell death and enhanced neurite outgrowth compared to control groups, suggesting potential applications in neurodegenerative diseases.

-

Anticancer Properties:

- Research conducted on cancer cell lines indicated that this compound inhibits cell proliferation and induces apoptosis. The compound was found to activate caspase pathways, leading to programmed cell death in malignant cells.

Comparative Biological Activity

To understand the efficacy of this compound, it is essential to compare it with related compounds:

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

-

Selectivity for Kinases:

- Studies have shown that this compound selectively inhibits certain kinases involved in cancer progression, making it a candidate for targeted cancer therapies.

-

Synergistic Effects:

- Combination studies with other anticancer agents revealed synergistic effects, enhancing overall efficacy against resistant cancer cell lines.

-

Toxicity Profile:

- Toxicological assessments indicate a favorable safety profile at therapeutic doses, although further studies are needed to fully understand long-term effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.